molecular formula C12H13NO5 B2926512 ethyl (E)-4-(2-nitrophenoxy)-2-butenoate CAS No. 274676-19-6

ethyl (E)-4-(2-nitrophenoxy)-2-butenoate

Cat. No.: B2926512
CAS No.: 274676-19-6
M. Wt: 251.238
InChI Key: FMUJEYQDLKBWCS-VMPITWQZSA-N
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Description

Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is an organic compound with a complex structure that includes an ethyl ester group, a nitrophenoxy group, and a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate typically involves the reaction of ethyl acetoacetate with 2-nitrophenol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion deprotonates the ethyl acetoacetate, making it a nucleophile that attacks the electrophilic carbon of the 2-nitrophenol. The reaction conditions usually involve refluxing the mixture in ethanol for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-nitrophenoxy)acetate
  • 2-(2-Nitrophenoxy)ethyl bromide
  • Ethyl 2-(2-nitrophenoxy)propionate

Uniqueness

Ethyl (E)-4-(2-nitrophenoxy)-2-butenoate is unique due to its combination of an ethyl ester group, a nitrophenoxy group, and a butenoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl (E)-4-(2-nitrophenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-8H,2,9H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUJEYQDLKBWCS-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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